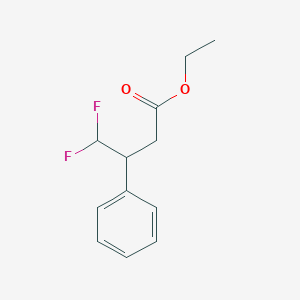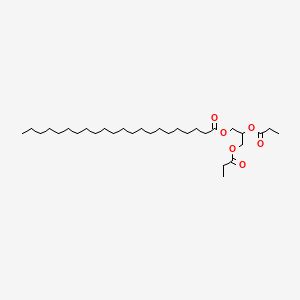
2,3-Dipropionyloxypropyl docosanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dipropionyloxypropyl docosanoate is a chemical compound with the molecular formula C31H58O6 and a molecular weight of 526.79 g/mol . It is known for its applications in various fields such as food, cosmetics, medicine, biology, and industry . This compound is characterized by its unique structure, which includes a docosanoic acid backbone esterified with propionic acid at the 2 and 3 positions of a propyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dipropionyloxypropyl docosanoate involves the esterification of docosanoic acid with propionic acid in the presence of a catalyst. The reaction typically occurs under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to around 100-120°C for several hours to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
化学反応の分析
Types of Reactions
2,3-Dipropionyloxypropyl docosanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are employed in substitution reactions.
Major Products Formed
Oxidation: Propionic acid and docosanoic acid.
Reduction: 2,3-Dihydroxypropyl docosanoate.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
2,3-Dipropionyloxypropyl docosanoate has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2,3-Dipropionyloxypropyl docosanoate involves its interaction with lipid membranes. The compound integrates into the lipid bilayer, altering its fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport . The ester groups can also undergo hydrolysis, releasing propionic acid and docosanoic acid, which have their own biological activities .
類似化合物との比較
Similar Compounds
Docosanoic acid: A saturated fatty acid with similar applications in cosmetics and pharmaceuticals.
Methyl docosanoate: An ester of docosanoic acid used in similar industrial applications.
Behenic acid: Another name for docosanoic acid, widely used in the same fields.
Uniqueness
2,3-Dipropionyloxypropyl docosanoate is unique due to its dual ester groups, which provide distinct chemical properties and reactivity compared to its analogs. This makes it particularly useful in specialized applications where specific reactivity or solubility is required .
特性
CAS番号 |
56149-07-6 |
|---|---|
分子式 |
C31H58O6 |
分子量 |
526.8 g/mol |
IUPAC名 |
2,3-di(propanoyloxy)propyl docosanoate |
InChI |
InChI=1S/C31H58O6/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-31(34)36-27-28(37-30(33)6-3)26-35-29(32)5-2/h28H,4-27H2,1-3H3 |
InChIキー |
OCYWSQCIAYHRRU-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CC)OC(=O)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


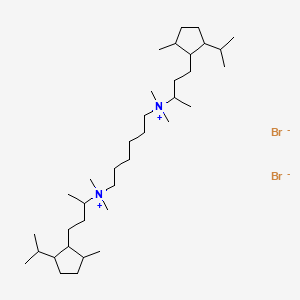
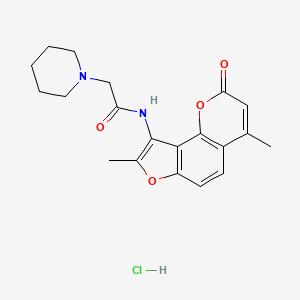
![3-Amino-3-[2-(4-chlorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13772187.png)
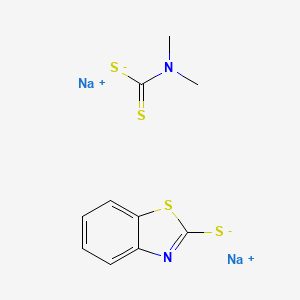
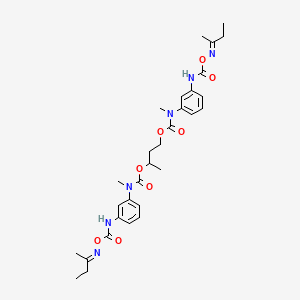

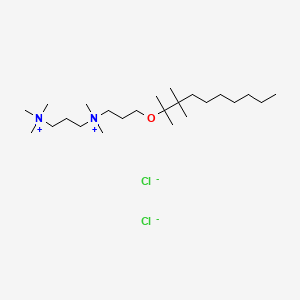



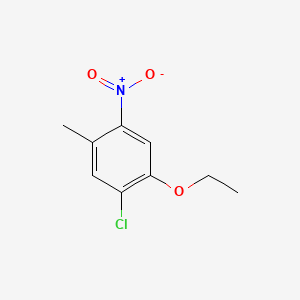
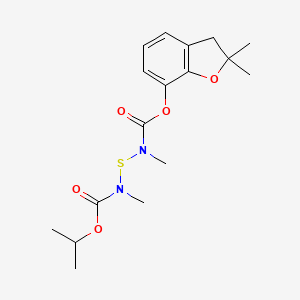
![5-Fluoro-2-[4-[[[[1-(hydroxymethyl)cyclohexyl]methyl]amino]methyl]phenyl]-2H-indazole-7-carboxamide](/img/structure/B13772249.png)
